N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline involves multiple steps, typically starting with the preparation of the phenoxyethyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Biological Studies: Employed in the investigation of cellular processes and signaling pathways.
Medical Research: Utilized in the development of new therapeutic agents and drug delivery systems.
Industrial Applications: Applied in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline include:
- N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)benzamide
- N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-3-21(2)25-14-7-8-15-26(25)30-17-16-27-22-10-9-13-24(20-22)29-19-18-28-23-11-5-4-6-12-23/h4-15,20-21,27H,3,16-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQPQVWIHPSWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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